tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate
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Overview
Description
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate is a compound that belongs to the class of tert-butyl esters. These compounds are widely used in organic synthesis due to their stability and reactivity. The tert-butoxycarbonyl (BOC) group is commonly used as a protecting group for amines in organic synthesis, making this compound particularly valuable in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate typically involves the reaction of tert-butyl 3-oxocyclobutanecarboxylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The BOC group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and deprotected amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-amino-1-piperidinecarboxylate: Another BOC-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and other biochemical applications.
Uniqueness
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate is unique due to its specific structure, which combines the stability of the BOC group with the reactivity of the cyclobutanecarboxylate moiety. This makes it particularly valuable in complex synthetic processes where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)19-10(17)14(7-9(16)8-14)15-11(18)20-13(4,5)6/h7-8H2,1-6H3,(H,15,18) |
InChI Key |
UZKCCFYUFMOGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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